![molecular formula C23H20ClF3N2O B4284355 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea](/img/structure/B4284355.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3,3-diphenylpropyl)urea is a synthetic organic compound characterized by the presence of a urea functional group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3,3-diphenylpropyl)urea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3,3-diphenylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3,3-diphenylpropyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding urea derivatives or reduction to amines.
Hydrolysis: Under acidic or basic conditions, the urea group can be hydrolyzed to form amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of urea derivatives.
Reduction: Formation of corresponding amines.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3,3-diphenylpropyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3,3-diphenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: Investigated for its pharmacological properties.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3,3-diphenylpropyl)urea is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3,3-diphenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N2O/c24-20-12-11-18(23(25,26)27)15-21(20)29-22(30)28-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19H,13-14H2,(H2,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSDRNYBYFOLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


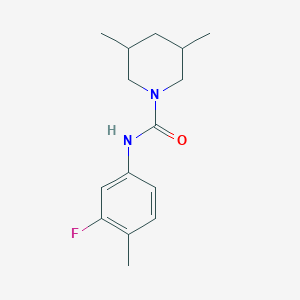
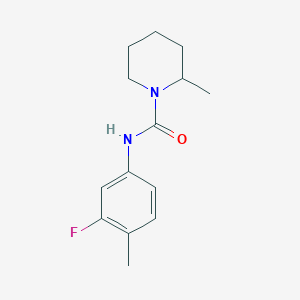
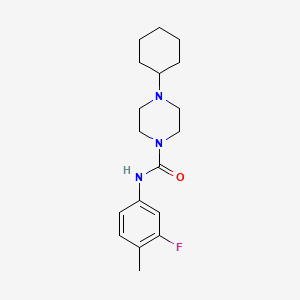
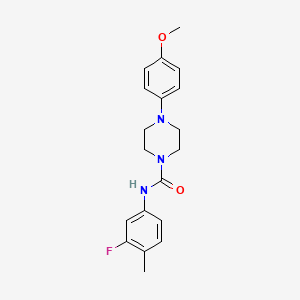
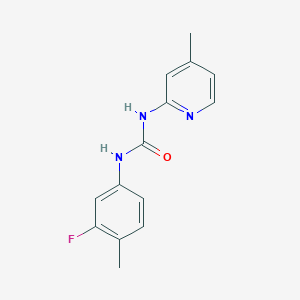

![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-PHENETHYLUREA](/img/structure/B4284333.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284343.png)
![N-(4-CHLOROPHENETHYL)-N'-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B4284344.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284347.png)
![N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284360.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(3-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4284367.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2,4-dichlorobenzyl)urea](/img/structure/B4284373.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-{1-[4-(propan-2-yl)phenyl]propyl}urea](/img/structure/B4284378.png)
